molecular formula C19H16N2O B4303214 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile

2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile

Cat. No. B4303214
M. Wt: 288.3 g/mol
InChI Key: HELDKPNFQKPLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as PHA-848125AC and is a potent inhibitor of cyclin-dependent kinases (CDKs).

Mechanism of Action

The mechanism of action of 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile involves the inhibition of CDKs. CDKs are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized at specific stages of the cell cycle. The activation of CDKs leads to the phosphorylation of various substrates, which ultimately results in the progression of the cell cycle. 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile binds to the ATP-binding site of CDKs and inhibits their activity, thereby preventing the progression of the cell cycle.
Biochemical and Physiological Effects:
The inhibition of CDKs by 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile has several biochemical and physiological effects. It prevents the phosphorylation of various substrates, which ultimately results in the arrest of the cell cycle at the G1/S or G2/M checkpoint. This leads to the inhibition of cell proliferation and the induction of apoptosis. The inhibition of CDKs also results in the downregulation of various oncogenes and the upregulation of tumor suppressor genes, which ultimately leads to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile in lab experiments include its high potency and selectivity for CDKs. It is also relatively easy to synthesize and has a high yield and purity. However, the limitations of using this compound include its low solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has poor pharmacokinetic properties, which limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile. One direction is to improve its pharmacokinetic properties to increase its effectiveness as a therapeutic agent. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the development of novel CDK inhibitors based on the structure of 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile is a promising area of research.

Scientific Research Applications

2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile has been extensively studied for its potential applications in the field of drug discovery. It has been found to be a potent inhibitor of CDKs, which are key regulators of the cell cycle. CDKs play a crucial role in cell division, and their dysregulation is associated with various diseases, including cancer. Therefore, the inhibition of CDKs has emerged as a promising strategy for the development of anticancer drugs.

properties

IUPAC Name

2-[(3-oxo-5-phenylcyclohexen-1-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-13-15-8-4-5-9-19(15)21-17-10-16(11-18(22)12-17)14-6-2-1-3-7-14/h1-9,12,16,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELDKPNFQKPLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile
Reactant of Route 2
Reactant of Route 2
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile
Reactant of Route 4
Reactant of Route 4
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile
Reactant of Route 5
Reactant of Route 5
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile
Reactant of Route 6
Reactant of Route 6
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.